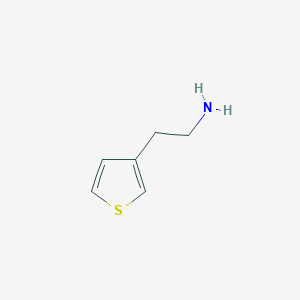

2-(3-Thienyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANLWIQYRRVBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482771 | |

| Record name | 2-(3-Thienyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59311-67-0 | |

| Record name | 2-(3-Thienyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 2-(3-thienyl)ethanamine from 3-bromothiophene"

An In-Depth Technical Guide to the Synthesis of 2-(3-Thienyl)ethanamine from 3-Bromothiophene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate for various pharmacologically active compounds. Its synthesis from the readily available starting material, 3-bromothiophene, presents a common yet nuanced challenge in organic synthesis: the regioselective introduction of an ethylamine side chain at the C3 position. This guide provides an in-depth analysis of robust and field-proven synthetic strategies to achieve this transformation. We will dissect the mechanistic underpinnings, explain the causal logic behind procedural choices, and provide detailed, actionable protocols for the most effective routes. The discussion emphasizes palladium-catalyzed cross-coupling reactions and cyanation-reduction sequences, offering a comparative analysis to guide researchers in selecting the optimal pathway based on laboratory capabilities, scale, and safety considerations.

Strategic Overview: Navigating the Synthesis

The synthesis of 3-substituted thiophenes is often less straightforward than that of their 2-substituted counterparts due to the lower intrinsic reactivity of the β-position towards classical electrophilic substitution.[1] Therefore, modern synthetic strategies for accessing this compound from 3-bromothiophene invariably rely on transition-metal-catalyzed cross-coupling reactions or nucleophilic substitution pathways that leverage the carbon-bromine bond.

This guide will focus on two primary, highly effective strategies:

-

Strategy A: Two-Step Cyanation and Reduction. This classic and reliable route involves the conversion of 3-bromothiophene into 3-thienylacetonitrile, followed by the chemical reduction of the nitrile group to the desired primary amine.

-

Strategy B: Palladium-Catalyzed Vinylation and Amine Unmasking. This more contemporary approach utilizes a Heck reaction to couple 3-bromothiophene with a protected vinylamine equivalent, followed by a deprotection step to reveal the final product.

The choice between these strategies depends on factors such as reagent availability, tolerance for toxic reagents (e.g., cyanides), and desired scalability.

Caption: High-level overview of the two primary synthetic routes.

Strategy A: The Cyanation-Reduction Pathway

This two-step sequence is arguably the most direct and frequently employed method. It hinges on the formation of a key carbon-carbon bond via cyanation, followed by a robust reduction.

Step 1: Synthesis of 3-Thienylacetonitrile

The introduction of a nitrile group onto the thiophene ring is efficiently achieved through palladium-catalyzed cross-coupling. While older methods might use copper(I) cyanide in a Rosenmund–von Braun reaction, modern protocols favor palladium catalysis for its higher yields and milder conditions.

Expertise & Causality: The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a cyanide source like zinc cyanide [Zn(CN)₂] is deliberate. Zn(CN)₂ is less acutely toxic than alkali metal cyanides and its use in conjunction with a Pd(0) catalyst in a polar aprotic solvent like DMF facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to afford the desired nitrile with high efficiency. The sulfur atom in thiophene can act as a catalyst poison, but well-chosen phosphine ligands can mitigate this effect.[2]

Experimental Protocol: Palladium-Catalyzed Cyanation

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromothiophene (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into an aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x).

-

Trustworthiness Note: The aqueous work-up serves to quench the reaction and remove inorganic salts. Multiple extractions ensure complete recovery of the product.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3-thienylacetonitrile[3] can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Reduction of 3-Thienylacetonitrile to this compound

The reduction of the nitrile functional group is a standard transformation that can be accomplished using several powerful reducing agents.

Expertise & Causality: Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit aggressive, choice for this reduction. It is a potent source of hydride ions (H⁻) that readily reduces the polar carbon-nitrogen triple bond. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water. An ethereal solvent like diethyl ether or tetrahydrofuran (THF) is standard. An acidic work-up is required to protonate the resulting aluminate complex and liberate the free amine.

Experimental Protocol: LiAlH₄ Reduction

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and reflux condenser under an inert atmosphere, add a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous diethyl ether or THF.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 3-thienylacetonitrile (1.0 eq) in the same anhydrous solvent dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating aluminum salts as a filterable solid.

-

Isolation: Stir the resulting granular precipitate for 1 hour, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ether.

-

Purification: Dry the filtrate over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to yield the crude this compound.[4] Further purification can be achieved by vacuum distillation.

| Reagent/Parameter | Role/Condition | Rationale & Safety |

| LiAlH₄ | Reducing Agent | Potent hydride source for nitrile reduction. Highly reactive with protic solvents; handle with extreme care under inert, anhydrous conditions. |

| Anhydrous THF/Ether | Solvent | Aprotic solvent required for LiAlH₄ stability and reaction efficacy. |

| 0 °C to Reflux | Temperature Profile | Initial cooling controls the exothermic addition; reflux ensures the reaction goes to completion. |

| Fieser Work-up | Quenching | A standardized and safer method for quenching LiAlH₄ reactions, producing easily filterable aluminum salts. |

Strategy B: The Heck Reaction Pathway

This strategy builds the carbon skeleton using a palladium-catalyzed Heck reaction, a powerful tool for C-C bond formation between an unsaturated halide and an alkene.[5]

Step 1: Heck Coupling of 3-Bromothiophene with N-Vinylphthalimide

The Heck reaction provides a direct method to form the C(sp²)-C(sp²) bond between the thiophene ring and the vinyl group. Using N-vinylphthalimide serves a dual purpose: it provides the vinyl component and introduces a protected nitrogen atom in a single step.

Expertise & Causality: The success of the Heck reaction depends on a Pd(0)/Pd(II) catalytic cycle.[2] Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. A phosphine ligand, such as tri(o-tolyl)phosphine, is used to stabilize the palladium catalyst and promote the oxidative addition step. An inorganic base like potassium carbonate is essential to neutralize the HBr generated in the β-hydride elimination step, regenerating the Pd(0) catalyst for the next cycle.[2]

Caption: Simplified catalytic cycle for the Heck reaction.

Experimental Protocol: Heck Reaction

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 3-bromothiophene (1.0 eq), N-vinylphthalimide (1.1 eq), Palladium(II) Acetate (Pd(OAc)₂, 0.03 eq), Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.06 eq), and Potassium Carbonate (K₂CO₃, 1.5 eq).

-

Solvent Addition: Add anhydrous Acetonitrile or DMF.

-

Reaction Execution: Heat the mixture to 100 °C and stir vigorously for 12-24 hours.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The resulting crude N-(2-(3-thienyl)vinyl)phthalimide is purified by recrystallization or column chromatography.

Step 2: Liberation of the Amine via Hydrazinolysis

The phthalimide group is a robust protecting group for primary amines, famously used in the Gabriel synthesis.[6][7][8] It is most effectively cleaved using hydrazine in what is known as the Ing-Manske procedure.[6][9]

Expertise & Causality: Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide. This leads to the formation of a stable, five-membered phthalhydrazide ring, which precipitates from the reaction mixture, driving the equilibrium towards the release of the desired primary amine.[6][9]

Experimental Protocol: Hydrazinolysis

-

Reaction Setup: Dissolve the N-protected intermediate from the previous step (1.0 eq) in ethanol or methanol in a round-bottom flask.

-

Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 1.2-2.0 eq) to the solution.

-

Reaction Execution: Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

-

Work-up: Cool the mixture to room temperature and acidify with aqueous HCl to dissolve the amine product and fully precipitate the phthalhydrazide.

-

Isolation: Filter off the solid phthalhydrazide and wash it with cold ethanol.

-

Purification: Concentrate the filtrate to remove the alcohol. Make the remaining aqueous solution basic with NaOH and extract the free amine with a suitable organic solvent (e.g., dichloromethane). Dry the organic extracts, filter, and concentrate to afford this compound.

Comparative Analysis of Synthetic Routes

| Feature | Strategy A: Cyanation-Reduction | Strategy B: Heck Reaction |

| Overall Yield | Generally good to excellent. | Moderate to good. |

| Number of Steps | 2 | 2 (plus a reduction step not shown if starting from an alkyne) |

| Reagent Hazards | High (uses toxic cyanide salts). | Moderate (uses phosphine ligands and palladium catalysts). |

| Scalability | Readily scalable, but cyanide handling requires stringent safety protocols. | Scalable; catalyst cost may be a factor on a large scale. |

| Atom Economy | Good. | Moderate; phthalimide group is a large leaving group. |

| Key Advantage | Very direct and reliable. | Avoids the use of highly toxic cyanides. |

| Key Disadvantage | Toxicity and handling of cyanide reagents. | Potential for catalyst deactivation and higher cost. |

Conclusion

The synthesis of this compound from 3-bromothiophene is a well-established process achievable through multiple robust synthetic routes. The Cyanation-Reduction pathway (Strategy A) offers a direct and high-yielding approach, but its implementation requires strict safety measures due to the high toxicity of cyanide reagents. The Heck Reaction pathway (Strategy B) provides a valuable alternative that circumvents the use of cyanides, aligning better with modern safety and green chemistry principles, albeit sometimes with a slight penalty in overall yield or cost.

The selection of the optimal route will ultimately be guided by the specific constraints and priorities of the research or development program, including scale, budget, available equipment, and, most importantly, safety infrastructure. Both pathways, when executed with precision, provide reliable access to this critical pharmaceutical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Thienylacetonitrile | C6H5NS | CID 83730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C6H9NS | CID 12258737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. lscollege.ac.in [lscollege.ac.in]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(3-Thienyl)ethanamine

Authored For: Drug Development Professionals, Researchers, and Scientists Preamble: This document provides an in-depth analysis of the core physicochemical properties of 2-(3-thienyl)ethanamine (CAS: 59311-67-0), a key heterocyclic building block in medicinal chemistry. As a primary amine derivative of thiophene, its characteristics, such as basicity, lipophilicity, and solubility, are critical determinants of its behavior in both synthetic protocols and biological systems. This guide moves beyond a simple data sheet, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for property determination.

Section 1: Chemical Identity and Core Physical Properties

This compound is an aromatic amine belonging to the thiophene class of compounds. The presence of the sulfur-containing thiophene ring and the flexible ethylamine side chain imparts a unique combination of properties relevant to its application as a scaffold or intermediate in drug discovery.

Molecular Structure and Identifiers

The fundamental identity of this compound is established by its structure and universally recognized chemical identifiers.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-thiophen-3-ylethanamine | PubChem[1] |

| CAS Number | 59311-67-0 | Chemsrc[2], PubChem[1] |

| Molecular Formula | C₆H₉NS | Chemsrc[2], PubChem[1] |

| Molecular Weight | 127.21 g/mol | PubChem[1] |

| Synonyms | 2-(Thiophen-3-yl)ethanamine, 3-Thiopheneethanamine | Chemsrc[2], Alfa Chemistry[3] |

Summary of Physicochemical Data

The following table summarizes key quantitative physicochemical parameters for this compound. It is important to note that many of these values are predicted or sourced from chemical supplier databases and should be experimentally verified for critical applications.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 203.8 ± 15.0 °C (at 760 mmHg) | Chemsrc[2] |

| Density | 1.1 ± 0.1 g/cm³ | Chemsrc[2] |

| Refractive Index | 1.567 | Chemsrc[2] |

| Flash Point | 77.1 ± 20.4 °C | Chemsrc[2][4] |

| LogP (calculated) | 1.14 | Chemsrc[2][4] |

| Melting Point | Not Available (for free base) | Chemsrc[2] |

| Melting Point (HCl Salt) | 215-216 °C | chemBlink[5] |

Section 2: Acid-Base Properties (pKa)

The basicity of the primary amine group, quantified by its pKa, is arguably the most critical physicochemical property for this compound. It governs the molecule's ionization state at physiological pH, which directly impacts its solubility, membrane permeability, and potential interactions with biological targets.

Significance and Expected Value

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its high accuracy and simplicity.[7][8] The protocol involves monitoring the pH of a solution of the amine as a strong acid is added, allowing for the precise determination of the half-equivalence point, which corresponds to the pKa.

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

-

Preparation: Accurately prepare a ~0.01 M solution of this compound in an electrolyte solution (e.g., 0.15 M KCl to maintain constant ionic strength). Calibrate a pH meter using standard buffers.

-

Titration: Place the amine solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a stirrer.

-

Data Collection: Add small, precise increments of a standardized strong acid titrant (e.g., 0.1 M HCl) using a burette. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Analysis: Plot the recorded pH values against the volume of HCl added. The equivalence point is identified as the point of maximum slope, which can be found precisely by plotting the first derivative of the curve (ΔpH/ΔV vs. V).

-

pKa Calculation: The pKa is the pH value at the half-equivalence point (i.e., the pH when half the volume of titrant required to reach the equivalence point has been added).

Section 3: Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). It is quantified by the partition coefficient (P), or more commonly, its logarithm (LogP).

Significance and Calculated Value

The LogP value is the ratio of the concentration of a compound in an organic solvent (typically n-octanol) to its concentration in an aqueous phase (typically water or buffer) at equilibrium.[9][10]

-

LogP > 0: Indicates the compound is more soluble in the organic phase (lipophilic).

-

LogP < 0: Indicates the compound is more soluble in the aqueous phase (hydrophilic).[10]

-

LogP = 0: Indicates equal partitioning between the two phases.[9]

For this compound, the calculated LogP is 1.14 .[2][4] This positive value suggests a moderate degree of lipophilicity, indicating that while it has some preference for nonpolar environments, its basicity and ability to protonate will still confer significant aqueous solubility.

Experimental Protocol: LogP Determination by Shake-Flask Method

The Shake-Flask method is the traditional and most widely accepted technique for the experimental determination of LogP.[9] It directly measures the partitioning of the solute between n-octanol and water.

Caption: Workflow for LogP determination via the Shake-Flask method.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water (or an appropriate buffer, e.g., phosphate buffer at pH 7.4) and vice-versa by mixing them and allowing the phases to separate. This prevents volume changes during the experiment.[11]

-

Partitioning: Prepare a dilute solution of this compound in the pre-saturated aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Vigorously shake the mixture for a sufficient period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean separation.

-

Quantification: Accurately determine the concentration of the amine in both the aqueous and organic phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient P = [concentration in octanol] / [concentration in aqueous phase], and then determine LogP = log₁₀(P).[10]

Section 4: Solubility

Solubility is a fundamental property that dictates how a compound can be formulated for administration and how it behaves in aqueous biological fluids. The solubility of amines is highly dependent on pH due to the protonation of the amino group.[12]

Qualitative Assessment

Based on its structure, this compound is expected to exhibit the following solubility characteristics:

-

Aqueous Solubility: As a primary amine, it can act as a hydrogen bond acceptor and donor, which promotes water solubility.[6][13] This solubility is significantly enhanced at acidic to neutral pH where the amine is protonated to form a more water-soluble ammonium salt.[12]

-

Organic Solvent Solubility: The presence of the thiophene ring and the six-carbon backbone contributes to its solubility in a wide range of organic solvents, such as alcohols, DMSO, and chlorinated solvents.

Experimental Protocol: Aqueous Solubility by Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent system.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., deionized water or a specific pH buffer) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.

-

Separation: After equilibration, allow the suspension to settle. Carefully remove a sample of the supernatant, ensuring no solid particles are included. This is often achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved amine using a validated analytical method (e.g., HPLC-UV).

-

Result: The determined concentration represents the equilibrium solubility of the compound under the specified conditions (e.g., in mg/mL or mol/L).

Section 5: Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While specific spectra for this compound are not widely published, its expected profile can be predicted based on its functional groups.

-

¹H NMR: The spectrum is expected to show distinct signals for the three protons on the thiophene ring, two triplet signals for the two inequivalent -CH₂- groups of the ethyl chain, and a broad singlet for the -NH₂ protons which may exchange with D₂O.[14] The protons on the carbon adjacent to the nitrogen will be deshielded and appear downfield (~2.3-3.0 ppm).[14]

-

¹³C NMR: Signals for the four unique carbons of the thiophene ring and the two aliphatic carbons of the ethyl side chain are expected. Carbons attached to the nitrogen atom typically appear in the 10-65 ppm range.[14]

-

Infrared (IR) Spectroscopy: Key absorptions would include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and aliphatic groups (~2850-3100 cm⁻¹), and characteristic C=C and C-S stretching vibrations from the thiophene ring.[14]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak corresponding to its molecular weight. A prominent fragmentation pattern would likely involve the loss of the amino group or cleavage of the bond between the two ethyl carbons.

References

- 1. This compound | C6H9NS | CID 12258737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:59311-67-0 | Chemsrc [chemsrc.com]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. CAS#:34843-84-0 | this compound hydrochloride (1:1) | Chemsrc [chemsrc.com]

- 5. CAS # 34843-84-0, 3-Thiopheneethanamine hydrochloride, this compound hydrochloride, 2-(Thien-3-yl)ethylamine hydrochloride, 2-(Thiophen-3-yl)ethanamine hydrochloride - chemBlink [chemblink.com]

- 6. Amine - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 9. acdlabs.com [acdlabs.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. agilent.com [agilent.com]

- 12. webhome.auburn.edu [webhome.auburn.edu]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. chem.libretexts.org [chem.libretexts.org]

"2-(3-thienyl)ethanamine CAS number and synonyms"

An In-Depth Technical Guide to 2-(3-Thienyl)ethanamine: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and the development of novel therapeutic agents. Its thiophene core, a five-membered aromatic ring containing a sulfur atom, imparts unique physicochemical properties that are leveraged in the design of compounds targeting a range of biological receptors. This guide provides a comprehensive overview of this compound, detailing its chemical identity, properties, synthesis, and key applications for researchers and professionals in drug development.

Chemical Identification and Properties

A precise understanding of a compound's identity and fundamental properties is critical for its effective application in research and development.

Nomenclature and Identifiers

The unambiguous identification of this compound is established through its CAS number and a variety of synonyms used across chemical literature and databases.

-

Systematic Name: this compound

A list of common synonyms is provided in the table below to aid in literature searches and material procurement.

| Synonym | Source |

| 2-(Thiophen-3-yl)ethanamine | PubChem[5] |

| 3-Thiopheneethanamine | ChemWhat[3] |

| 2-THIOPHEN-3-YL-ETHYLAMINE | ChemWhat[3] |

| Thiophene-3-Ethylamine | ChemWhat[3] |

| RARECHEM AL BW 0259 | ChemWhat[3] |

| 2-(thien-3-yl)-ethylaMine | ChemWhat[3] |

It is important to distinguish the free base form of this compound from its hydrochloride salt, this compound hydrochloride, which is assigned a different CAS number (34843-84-0) and possesses distinct physical properties.[7][8][9][10]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the following table. These properties are essential for determining appropriate handling, storage, and experimental conditions.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | ChemicalBook[4] |

| Boiling Point | 203.8 ± 15.0 °C at 760 mmHg | Chemsrc[1] |

| Density | 1.1 ± 0.1 g/cm³ | Chemsrc[1] |

| pKa | 10.02 ± 0.10 (Predicted) | ChemicalBook[4] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | ChemicalBook[4] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various synthetic routes. A common laboratory-scale approach involves the reduction of a corresponding nitrile or nitro compound. The choice of synthetic pathway is often dictated by the availability of starting materials, desired scale, and purity requirements.

Illustrative Synthetic Workflow

A generalized workflow for the synthesis of this compound via the reduction of a nitrile intermediate is depicted below. This method is widely adopted due to the commercial availability of the precursor, 3-thiopheneacetonitrile.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The structural motif of this compound is present in a number of pharmacologically active compounds. The thiophene ring can act as a bioisostere for a phenyl ring, offering advantages in terms of metabolic stability and receptor binding affinity.

Role as a Pharmacophore

This compound serves as a key pharmacophore in the design of antagonists for various G-protein coupled receptors (GPCRs). The primary amine provides a crucial interaction point with acidic residues in the receptor binding pocket, while the thiophene ring engages in hydrophobic and aromatic interactions.

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound is a critical intermediate in the synthesis of more complex molecules with therapeutic potential. Its utility as a starting material is valued for its ability to introduce the thienylethylamine scaffold into a larger molecular framework.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure and confirm the position of the ethylamine substituent on the thiophene ring.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

-

High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the compound and to quantify it in various matrices.

Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a synthesized batch of this compound.

Caption: Standard workflow for the analytical verification of this compound.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.

References

- 1. This compound | CAS#:59311-67-0 | Chemsrc [chemsrc.com]

- 2. This compound, 95.0%, 1g [scisupplies.eu]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound CAS#: 59311-67-0 [m.chemicalbook.com]

- 5. This compound | C6H9NS | CID 12258737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 2-(Thiophen-3-yl)ethanamine, HCl | CymitQuimica [cymitquimica.com]

- 8. 2-(Thiophen-3-yl)ethan-1-amine hydrochloride | C6H10ClNS | CID 12258738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-(thiophen-3-yl)ethan-1-amine hydrochloride, CasNo.34843-84-0 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 10. CAS # 34843-84-0, 3-Thiopheneethanamine hydrochloride, this compound hydrochloride, 2-(Thien-3-yl)ethylamine hydrochloride, 2-(Thiophen-3-yl)ethanamine hydrochloride - chemBlink [chemblink.com]

A Technical Guide to the Spectroscopic Characterization of 2-(3-thienyl)ethanamine

Abstract: This guide provides a comprehensive technical overview of the core spectroscopic methodologies for the structural elucidation and quality control of 2-(3-thienyl)ethanamine (CAS: 59311-67-0), a key heterocyclic building block in medicinal chemistry and materials science. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific isomer is not universally available in public databases, this document leverages established chemical principles and comparative data from analogous compounds to provide an expert interpretation of the expected spectral features. This serves as both a practical guide for laboratory analysis and a reference for data interpretation for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a thiophene ring substituted at the 3-position with an ethylamine group. Its structural confirmation is paramount for its application in synthesis.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules by mapping the chemical environments of ¹H and ¹³C nuclei.

Principles and Experimental Rationale

The choice of experiment and parameters is critical for obtaining high-quality, interpretable data. ¹H NMR provides information on the number of distinct protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). ¹³C NMR reveals the number of non-equivalent carbons and their electronic environment.

Causality Behind Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent dissolving power for a wide range of organic compounds and its relatively clean spectral window. If solubility is an issue, or to observe exchangeable protons (like -NH₂), DMSO-d₆ can be used.

-

Internal Standard: Tetramethylsilane (TMS) is the universal reference (0 ppm) for both ¹H and ¹³C NMR because it is chemically inert, volatile, and produces a single, sharp signal that does not typically overlap with signals from the analyte.[4]

Experimental Protocol: NMR Data Acquisition

This protocol ensures reproducibility and data integrity.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v TMS in a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Key Parameters: A 30-degree pulse angle and a relaxation delay of at least 2 seconds are recommended to ensure accurate integration.[4]

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate all signals and determine the multiplicity and coupling constants (J-values) for each.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Key Parameters: A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is standard.[4]

-

Process the data similarly and reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Predicted ¹H NMR Spectrum: Data and Interpretation

The spectrum is predicted to show distinct signals for the ethyl chain and the three protons of the thiophene ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.25 | dd | 1H | H-5 | Thiophene proton adjacent to sulfur; coupled to H-2 and H-4. |

| ~ 7.05 | dd | 1H | H-2 | Thiophene proton adjacent to sulfur and the ethyl group; coupled to H-5 and H-4. |

| ~ 6.95 | dd | 1H | H-4 | Thiophene proton coupled to both H-2 and H-5. |

| ~ 2.95 | t | 2H | -CH₂-NH₂ | Methylene group adjacent to the electron-withdrawing amine group, deshielded. Appears as a triplet due to coupling with the adjacent CH₂. |

| ~ 2.80 | t | 2H | Thienyl-CH₂- | Methylene group attached to the thiophene ring. Appears as a triplet due to coupling with the adjacent CH₂. |

| ~ 1.50 | br s | 2H | -NH₂ | Amine protons. Signal is typically broad and may not show coupling. Its position is concentration and solvent dependent. |

Predicted ¹³C NMR Spectrum: Data and Interpretation

Six distinct signals are expected, corresponding to the six carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 142 | C-3 | Quaternary carbon of the thiophene ring attached to the ethyl group. |

| ~ 128 | C-5 | Aromatic CH carbon. |

| ~ 125 | C-2 | Aromatic CH carbon. |

| ~ 122 | C-4 | Aromatic CH carbon. |

| ~ 43 | -CH₂-NH₂ | Aliphatic carbon bonded to the electronegative nitrogen atom, causing a downfield shift. |

| ~ 32 | Thienyl-CH₂- | Aliphatic carbon bonded to the thiophene ring. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Principles and Experimental Rationale

The primary utility of IR for this compound is the confirmation of the primary amine (-NH₂) and the thiophene ring structure. The choice of sampling method depends on the physical state of the sample. As a liquid, a neat analysis using a salt plate or an Attenuated Total Reflectance (ATR) accessory is most efficient.

Experimental Protocol: FTIR Data Acquisition

-

Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean and run a background scan.

-

Sample Application (ATR Method):

-

Place a single drop of the neat this compound liquid onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Scan the sample, typically over a range of 4000-400 cm⁻¹.

-

Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Spectrum: Data and Interpretation

The IR spectrum will be characterized by several key absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |

| 3400-3250 (two bands) | N-H symmetric & asymmetric stretching | A hallmark of a primary amine (-NH₂), which exhibits two distinct stretching vibrations. |

| 3100-3000 | Aromatic C-H stretching | Corresponds to the C-H bonds on the thiophene ring. |

| 2950-2850 | Aliphatic C-H stretching | Corresponds to the C-H bonds of the two -CH₂- groups in the ethyl chain. |

| ~ 1600 | N-H bending (scissoring) | Another characteristic vibration for a primary amine. |

| 1550-1450 | C=C stretching | Aromatic ring stretching vibrations within the thiophene nucleus. |

| < 900 | C-H out-of-plane bending | These bands in the "fingerprint region" are characteristic of the substitution pattern on the thiophene ring. |

| ~ 800-600 | C-S stretching | Vibration associated with the carbon-sulfur bond in the thiophene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.

Principles and Experimental Rationale

Electron Ionization (EI) is a common, high-energy technique that generates a molecular ion (M⁺˙) and extensive, reproducible fragmentation. This "fingerprint" is invaluable for structural elucidation. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, a principle that holds true for this compound (MW=127).[5]

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC-MS) system.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum: Data and Interpretation

The fragmentation of aliphatic amines is dominated by a specific, high-probability cleavage.

-

Molecular Ion (M⁺˙): A peak at m/z 127 is expected, corresponding to the intact molecule minus one electron. This peak may be of moderate to low intensity due to the facile fragmentation of the ethylamine side chain.

-

Key Fragmentation Pathway (α-Cleavage): The most characteristic fragmentation for primary amines is the cleavage of the C-C bond alpha to the nitrogen atom.[5][6] This is a highly favorable process as it results in the formation of a stable, resonance-stabilized iminium cation.

Caption: Predicted primary fragmentation of this compound via α-cleavage.

Predicted Major Fragments:

| m/z | Proposed Ion Structure | Rationale | Relative Abundance |

| 127 | [C₆H₉NS]⁺˙ | Molecular Ion | Moderate to Low |

| 30 | [CH₂NH₂]⁺ | Formed via α-cleavage. This is a highly stabilized iminium cation. | Base Peak (100%) |

| 97 | [C₄H₃S-CH₂]⁺ | Thienylmethyl cation, formed by cleavage of the C-C bond beta to the ring. | Moderate |

Summary of Key Spectroscopic Data

This table provides a consolidated reference for the expected spectroscopic signatures of this compound.

| Technique | Feature | Predicted Value / Observation |

| ¹H NMR | Aromatic Protons | 3 signals, ~6.9-7.3 ppm (dd) |

| Aliphatic Protons | 2 signals, ~2.8-3.0 ppm (t) | |

| Amine Protons | 1 signal, ~1.5 ppm (br s) | |

| ¹³C NMR | Aromatic Carbons | 4 signals, ~122-142 ppm |

| Aliphatic Carbons | 2 signals, ~32 ppm and ~43 ppm | |

| IR | N-H Stretch | 3400-3250 cm⁻¹ (two bands) |

| C-H Stretch (Aliphatic) | 2950-2850 cm⁻¹ | |

| N-H Bend | ~1600 cm⁻¹ | |

| MS | Molecular Ion (M⁺˙) | m/z 127 |

| Base Peak | m/z 30 | |

| Key Fragment | m/z 97 |

Conclusion

The structural identity and purity of this compound can be confidently established through a combination of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical primary amine and thiophene functional groups. Mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern dominated by an alpha-cleavage, leading to a predicted base peak at m/z 30. The protocols and interpretive guidelines presented herein constitute a robust framework for the analysis of this compound, ensuring data quality and reliability for research and development applications.

References

Elucidation of the Crystal Structure of 2-(3-thienyl)ethanamine Hydrochloride: A Methodological and Analytical Whitepaper

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 2-(3-thienyl)ethanamine hydrochloride, a compound of significant interest in medicinal chemistry. While a definitive public crystal structure is not available, this paper establishes a robust framework for its determination and analysis. We present detailed, field-proven protocols for synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD). Furthermore, we offer an expert analysis of the anticipated structural features—including molecular conformation, hydrogen bonding networks, and crystal packing—grounded in established crystallographic principles and data from analogous thiophene derivatives. This guide serves as both a methodological blueprint and an analytical reference for professionals engaged in the structural characterization of pharmaceutical compounds.

Introduction: The Pharmaceutical Significance of this compound Hydrochloride

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The this compound moiety, in particular, is a structural analogue to key neurotransmitters, making it a valuable building block for novel therapeutics. The conversion of the parent amine to its hydrochloride (HCl) salt is a critical and deliberate step in pharmaceutical development.[3][4] This salt formation dramatically improves the compound's physicochemical properties by:

-

Enhancing Aqueous Solubility: The ionic nature of the HCl salt significantly increases water solubility compared to the free base, which is crucial for dissolution and subsequent absorption in the gastrointestinal tract.[5][6]

-

Improving Stability: Protonation of the amine group to form the ammonium salt protects it from oxidative degradation, increasing the shelf-life and stability of the active pharmaceutical ingredient (API).[6][7]

-

Facilitating Consistent Crystallinity: Salt forms often yield highly crystalline solids with predictable properties, which is essential for reliable manufacturing and formulation.[6]

A definitive understanding of the three-dimensional atomic arrangement in the crystal lattice, achieved through single-crystal X-ray diffraction, is non-negotiable in modern drug development. This structural data provides unparalleled insight into intermolecular forces, conformational preferences, and potential polymorphic forms, all of which directly impact a drug's bioavailability, stability, and efficacy.

The Experimental Blueprint for Structure Determination

The elucidation of a crystal structure is a systematic process that demands precision at every stage, from material synthesis to final data analysis. The protocols described herein represent a self-validating system designed to produce high-quality, unambiguous structural data.

Synthesis and High-Purity Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material, as impurities can severely inhibit the formation of single crystals.

Protocol 1: Synthesis of this compound Hydrochloride

-

Reaction Setup: A solution of this compound free base (commercially available or synthesized via standard literature methods) is prepared in a dry, aprotic solvent such as diethyl ether or ethyl acetate.

-

Acidification: The solution is cooled in an ice bath (0-5 °C). A solution of 2M hydrochloric acid in diethyl ether is added dropwise with vigorous stirring. The causality here is critical: slow, cooled addition prevents localized overheating and promotes the formation of a fine, uniform precipitate rather than an amorphous solid.

-

Precipitation & Isolation: A white precipitate of this compound hydrochloride will form. The mixture is stirred in the cold for an additional 30 minutes to ensure complete precipitation.

-

Purification: The solid is collected by vacuum filtration, washed with cold diethyl ether to remove any unreacted starting material or soluble impurities, and dried under high vacuum to yield the purified hydrochloride salt.

Protocol 2: Growth of Diffraction-Quality Single Crystals

The growth of a single crystal is a thermodynamic process that must be controlled kinetically to succeed. The goal is to allow molecules to slowly and methodically arrange themselves into a perfect lattice.

-

Method of Choice: Slow Solvent Evaporation

-

Prepare a saturated solution of this compound hydrochloride in a suitable solvent system (e.g., a mixture of methanol and water, or ethanol). The choice of solvent is paramount; it must be one in which the compound is soluble but not excessively so.

-

Filter the solution through a 0.2 µm syringe filter into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of microcrystals.

-

Cover the vial with parafilm and pierce it with a single, small-gauge needle. This precisely controls the rate of solvent evaporation. A rate that is too fast will lead to polycrystalline material; a rate that is too slow may not achieve the necessary supersaturation.

-

Place the vial in a vibration-free environment (e.g., a dedicated crystallization chamber or a quiet corner of a laboratory) and leave it undisturbed for several days to weeks.

-

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the gold standard for determining the precise three-dimensional structure of a molecule.[1][8] The workflow is a multi-step process requiring both sophisticated instrumentation and expert analysis.

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: A generalized workflow for small-molecule crystal structure determination.

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled to ~100 K. This cryogenic cooling minimizes atomic thermal vibrations, yielding higher-resolution diffraction data.[9] A monochromatic X-ray beam is directed at the crystal, and as it rotates, a series of diffraction patterns are collected on a detector.[9]

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and the intensities of thousands of unique reflections. Specialized software is then used to solve the "phase problem" and generate an initial electron density map. This initial model is then refined iteratively, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the experimentally observed pattern.

Structural Analysis and Discussion

Based on the known structures of related thiophene derivatives and the fundamental principles of physical organic chemistry, we can confidently predict the key structural features of this compound hydrochloride.

Molecular Conformation and Geometry

The asymmetric unit is expected to contain one this compound cation and one chloride anion. The bond lengths and angles within the thiophene ring are expected to be typical for such aromatic systems.[1] A key feature will be the conformation of the ethylamine side chain relative to the thiophene ring, defined by the C(2)-C(3)-C(ethyl)-C(ethyl) torsion angle. This conformation will likely be staggered to minimize steric hindrance.

The Dominant Role of Hydrogen Bonding

The most significant intermolecular interaction governing the crystal packing will be the hydrogen bonds between the ammonium group (-NH₃⁺) and the chloride anions (Cl⁻). The ammonium group has three acidic protons, making it an excellent hydrogen bond donor, while the chloride ion is a strong acceptor.

Anticipated Hydrogen Bonding Network

Caption: Schematic of the N-H···Cl⁻ hydrogen bonds forming the primary structural motif.

This extensive network of charge-assisted hydrogen bonds is expected to link the ions into a robust three-dimensional architecture, which is the primary reason for the compound's high melting point and crystalline nature.

Crystal Packing and Weaker Interactions

While hydrogen bonding is dominant, weaker interactions will fine-tune the crystal packing. The planar thiophene rings may participate in π-π stacking interactions, likely in an offset or parallel-displaced arrangement to minimize electrostatic repulsion. C-H···π and van der Waals forces will also contribute to the overall cohesive energy of the lattice, filling the remaining space efficiently.

Summary of Expected Crystallographic Data

A successful structure determination would yield a crystallographic information file (CIF) containing the data summarized below. The values provided are hypothetical and representative of a typical small organic salt crystallizing in a common space group.

| Parameter | Exemplary Value | Significance |

| Chemical Formula | C₆H₁₀ClNS | Confirms the elemental composition. |

| Molecular Weight | 163.67 g/mol | Derived from the chemical formula. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a, b, c (Å) | 10.5, 8.2, 13.1 | Dimensions of the unit cell edges. |

| β (°) | 105.5 | The angle between the a and c axes in a monoclinic system. |

| Volume (ų) | 1095 | The volume of a single unit cell. |

| Z | 4 | The number of formula units per unit cell. |

| R1 [I > 2σ(I)] | < 0.05 | A key indicator of the quality of the final structural model. |

Conclusion and Strategic Recommendations

This guide has detailed the necessary experimental protocols and analytical framework for the complete structural characterization of this compound hydrochloride. The determination of its single-crystal structure is a foundational step in its development pathway. The resulting data would provide definitive proof of its ionic nature, reveal its precise conformational preferences, and map the intricate network of intermolecular forces that dictate its solid-state properties.

For drug development professionals, obtaining this structure is a critical risk-mitigation step. The data would be invaluable for computational modeling, polymorphism screening, and ensuring the long-term viability and consistency of this promising pharmaceutical building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrochloride salt: Significance and symbolism [wisdomlib.org]

- 4. pharmaoffer.com [pharmaoffer.com]

- 5. livreblanc.silicon.fr [livreblanc.silicon.fr]

- 6. pharmainfonepal.com [pharmainfonepal.com]

- 7. itsreal.diamondbacklab.com [itsreal.diamondbacklab.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

"stability and storage conditions for 2-(3-thienyl)ethanamine"

An In-Depth Technical Guide to the Stability and Storage of 2-(3-Thienyl)ethanamine

Authored by a Senior Application Scientist

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the critical factors governing the stability of this compound. Moving beyond simple procedural lists, we delve into the chemical causality behind its degradation and provide robust, field-proven protocols for its storage, handling, and stability assessment to ensure the integrity of research and development programs.

Chemical Profile and Intrinsic Properties

This compound is a primary amine containing a thiophene ring, a common structural motif in medicinal chemistry. Its utility as a synthetic building block necessitates a thorough understanding of its inherent chemical properties, which are foundational to its stability profile.

The molecule consists of two key functional regions: the nucleophilic primary amine and the electron-rich thiophene aromatic system. The amine group is a primary site for reactivity, including oxidation and acid-base reactions, while the thiophene ring, though aromatic, is susceptible to electrophilic attack and oxidation under certain conditions.

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉NS | [1][2] |

| Molecular Weight | 127.21 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 203.8 ± 15.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| pKa | 10.02 ± 0.10 (Predicted) | [3] |

Factors Governing the Stability of this compound

The stability of an active pharmaceutical ingredient (API) or intermediate is its capacity to retain its essential properties within specified limits throughout its storage and use.[4][5] For this compound, the primary drivers of degradation are atmospheric exposure, temperature, and chemical incompatibility.

Atmospheric Sensitivity: The Dual Threat of Oxygen and Carbon Dioxide

Primary amines are notoriously sensitive to atmospheric conditions. This is not merely an issue of oxidation but also reaction with ambient carbon dioxide.

-

Oxidation: The lone pair of electrons on the nitrogen atom makes the amine group susceptible to oxidation. This can lead to the formation of various degradation products, including imines, oximes, or further polymerized species, often resulting in a color change from colorless to yellow or brown.

-

Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO₂ to form carbamate salts. While this reaction is often reversible, it can lead to a decrease in the purity of the free base and introduce non-stoichiometric impurities.

For these reasons, handling and storage under an inert atmosphere are not merely recommendations but essential practice.

Thermal Stress and Degradation Kinetics

As with most chemical reactions, the rate of degradation of this compound is temperature-dependent. Elevated temperatures increase the kinetic energy of the molecules, accelerating oxidative and other degradation pathways. Storing the material at reduced temperatures is a critical control measure. The recommended storage temperature is between 2–8 °C.[3][6]

Chemical Incompatibility

The basicity of the amine group (pKa ≈ 10) makes this compound incompatible with several classes of chemicals:

-

Acids: Vigorous, exothermic acid-base reactions will occur.[7] The compound is often supplied as a hydrochloride salt to improve stability and handling.[8]

-

Oxidizing Agents: Contact with strong oxidizing agents (e.g., peroxides, permanganates, nitrates) can lead to rapid and potentially hazardous degradation.[7][9]

-

Aldehydes and Ketones: The primary amine can react with aldehydes and ketones to form Schiff bases (imines), representing a significant incompatibility risk in a laboratory or manufacturing setting.

Recommended Storage and Handling Protocols

A self-validating storage protocol is one where the conditions directly mitigate the known degradation risks. The following protocols are designed to preserve the chemical integrity of this compound.

Long-Term Storage Conditions

-

Temperature: Store containers in a refrigerator at 2–8 °C.[3][6]

-

Atmosphere: The material must be stored under a dry, inert atmosphere such as argon or nitrogen.[3][7] This is the most critical parameter for preventing oxidative degradation and carbamate formation.

-

Container: Use tightly sealed, appropriate containers. For long-term storage, amber glass ampules sealed under argon are ideal. For working stock, use amber glass bottles with PTFE-lined caps. Containers should be made of compatible materials like high-density polyethylene (HDPE) or glass.[10]

-

Environment: Store in a dry, cool, and well-ventilated place away from incompatible materials.[7][11]

Laboratory Handling Procedures

-

Dispensing: Always dispense the material in a chemical fume hood to manage its harmful-if-inhaled nature.[1][12]

-

Inert Gas Blanket: When opening a container, use a gentle positive pressure of argon or nitrogen to prevent the ingress of air and moisture.

-

Avoid Contamination: Use only clean, dry spatulas and glassware. Do not return unused material to the original container.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, as the compound causes severe skin burns and eye damage.[1][12]

A Framework for Stability Testing

Stability testing provides empirical evidence of how a substance's quality varies over time under the influence of environmental factors.[13] The goal is to establish a re-test period or shelf life and confirm the recommended storage conditions.[13][14]

Experimental Design

A robust stability study for this compound should include long-term, accelerated, and stress testing conditions.

Table 2: Recommended Stability Study Conditions (Based on ICH Guidelines)

| Study Type | Storage Condition | Minimum Duration | Purpose |

| Long-Term | 2–8 °C | 12 months | To establish the re-test period under recommended storage. |

| Accelerated | 25 °C / 60% RH | 6 months | To predict the impact of short-term excursions from recommended storage.[5] |

| Stress Testing | Elevated Temp (e.g., 40°C, 60°C) | Varies | To identify degradation products and elucidate degradation pathways.[5][13] |

| Photostability | ICH-compliant light exposure | Varies | To assess sensitivity to light. |

| Forced Degradation | Acid/Base Hydrolysis, Oxidation | Varies | To demonstrate the specificity of the analytical method. |

Analytical Protocol: A Self-Validating System

The cornerstone of any stability study is a validated, stability-indicating analytical method. For this compound, a High-Performance Liquid Chromatography (HPLC) method is appropriate.

Step-by-Step HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to separate the main peak from all potential impurities and degradation products.

-

Detection: UV detection at a wavelength where the thiophene chromophore absorbs strongly (e.g., ~235 nm).

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase A or a water/acetonitrile mixture) to a known concentration.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and range. Specificity is proven through forced degradation studies, where the method must be able to resolve the parent peak from all degradation product peaks.

-

Analysis: At each time point in the stability study, analyze the samples for:

-

Appearance: Visual inspection for color change or particulate matter.

-

Assay (% Purity): Quantify the amount of this compound remaining.

-

Impurity Profile: Identify and quantify any new degradation products. Peak area normalization is a common approach.

-

Visualization of Workflows and Pathways

A clear workflow ensures consistency in stability testing.

Caption: Workflow for a comprehensive stability study of this compound.

The primary amine and thiophene ring are the likely sites of degradation. While specific literature is limited, a putative degradation map can be constructed based on fundamental organic chemistry principles.

References

- 1. This compound | C6H9NS | CID 12258737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:59311-67-0 | Chemsrc [chemsrc.com]

- 3. This compound CAS#: 59311-67-0 [m.chemicalbook.com]

- 4. japsonline.com [japsonline.com]

- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-(Thiophen-3-yl)ethan-1-amine hydrochloride | C6H10ClNS | CID 12258738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nj.gov [nj.gov]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. qbdgroup.com [qbdgroup.com]

The Thiophene Core Reimagined: A Technical Guide to the Discovery and Strategic Synthesis of 3,4-Substituted Thiophenes

Abstract

The thiophene heterocycle, a cornerstone of medicinal chemistry and materials science, owes much of its contemporary significance to the unique properties imparted by substitution at its 3- and 4-positions. This in-depth technical guide navigates the historical trajectory of 3,4-substituted thiophenes, from the serendipitous discovery of the parent ring by Viktor Meyer to the sophisticated, regioselective synthetic strategies that now define the field. We will dissect the foundational synthetic methodologies, providing not only detailed protocols but also the underlying chemical logic that dictates their application. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the synthesis and application of this pivotal class of compounds, culminating in the remarkable success of materials like the conducting polymer PEDOT.

A Fortuitous Discovery: The Genesis of Thiophene Chemistry

The story of thiophene begins not with a targeted synthesis, but with a persistent impurity. In 1882, the German chemist Viktor Meyer was investigating the properties of benzene derived from coal tar.[1][2] A common lecture demonstration of the time was the indophenin test, where the addition of isatin and concentrated sulfuric acid to crude benzene produced a vibrant blue color, a reaction then attributed to benzene itself.[3][4] Meyer, however, observed that highly purified benzene failed to produce this color.[2] This critical observation led him to deduce that an unknown sulfur-containing compound in the crude benzene was responsible for the reaction.[1][4] Through meticulous experimentation, Meyer isolated this new heterocycle and named it "thiophene," a portmanteau of the Greek words "theion" (sulfur) and "phainein" (to appear), a nod to its discovery through a colorimetric reaction.[4] This discovery, born from a chemical puzzle, opened the door to a vast and rich field of heterocyclic chemistry.[5][6]

The Classical Era: Forging the Thiophene Ring

The initial decades following Meyer's discovery were characterized by the development of fundamental methods to construct the thiophene ring itself. These classical syntheses, while sometimes lacking in regiocontrol for complex substitution patterns, remain relevant for the preparation of certain 3,4-substituted thiophenes and provide a crucial foundation for understanding the chemistry of this heterocycle.

The Paal-Knorr Thiophene Synthesis (1884)

One of the earliest and most enduring methods for thiophene synthesis is the Paal-Knorr reaction.[5][7] This method involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[7][8] The Paal-Knorr synthesis is particularly effective for producing symmetrically substituted 2,5-dialkyl- and 3,4-dialkylthiophenes.[9]

The choice of a 1,4-dicarbonyl precursor directly dictates the substitution pattern of the resulting thiophene. For the synthesis of 3,4-disubstituted thiophenes, a 2,3-disubstituted succinaldehyde or a 3,4-disubstituted-2,5-hexanedione is required. The mechanism involves the initial thionation of the carbonyl groups, followed by an intramolecular condensation and subsequent dehydration to form the aromatic thiophene ring.

Experimental Protocol: Synthesis of 3,4-Dimethylthiophene (Representative Paal-Knorr Synthesis)

-

Materials: 3,4-Dimethyl-2,5-hexanedione, Phosphorus pentasulfide (P₄S₁₀), Toluene (anhydrous), Saturated aqueous sodium bicarbonate solution, Anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-dimethyl-2,5-hexanedione (1.0 eq) in anhydrous toluene.

-

Carefully add phosphorus pentasulfide (0.5 eq) in portions to the stirred suspension. The reaction is exothermic.

-

After the initial reaction subsides, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and decant the toluene layer from the solid residue.

-

Wash the toluene layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to afford 3,4-dimethylthiophene.

-

The Hinsberg Thiophene Synthesis

The Hinsberg synthesis offers a route to 2,5-dicarboxy-3,4-disubstituted thiophenes through the condensation of a 1,2-dicarbonyl compound (an α-dione) with diethyl thiodiacetate in the presence of a strong base, such as sodium ethoxide.[5][10] The reaction proceeds via a double Stobbe condensation mechanism.[11] The resulting thiophene-2,5-dicarboxylate can then be hydrolyzed and decarboxylated to yield the corresponding 3,4-disubstituted thiophene. This method provides a versatile entry point to thiophenes with aryl or alkyl substituents at the 3- and 4-positions.

The Fiesselmann Thiophene Synthesis

Developed by Hans Fiesselmann in the 1950s, this synthesis provides a powerful and versatile route to substituted thiophenes, including those with a 3,4-disubstitution pattern.[12] The Fiesselmann synthesis involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or ketones in the presence of a base.[5][13] A key feature of this reaction is its ability to construct highly functionalized thiophenes, often with hydroxyl or amino groups at the 3-position and a carboxylate at the 2-position.

The mechanism initiates with a Michael addition of the deprotonated thioglycolate to the acetylenic carbonyl compound, followed by an intramolecular condensation to form the thiophene ring.[12] The versatility of the Fiesselmann synthesis stems from the wide range of commercially available or readily accessible starting materials.

References

- 1. benchchem.com [benchchem.com]

- 2. 3,4-Dimethoxythiophene synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis of 3,4-ethylenedioxythiophene (EDOT) [yacooscience.com]

- 7. firsthope.co.in [firsthope.co.in]

- 8. scribd.com [scribd.com]

- 9. ossila.com [ossila.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 13. Fiesselmann thiophene synthesis | Filo [askfilo.com]

An In-Depth Technical Guide to the Initial Toxicity Screening of 2-(3-thienyl)ethanamine

Abstract

This technical guide provides a comprehensive framework for the initial toxicity screening of the novel compound, 2-(3-thienyl)ethanamine. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered, multi-faceted approach, beginning with in silico predictive modeling and progressing through a suite of robust in vitro assays. The causality behind each experimental choice is detailed, ensuring a scientifically sound and efficient evaluation of the compound's potential cytotoxic, genotoxic, hepatotoxic, and cardiotoxic liabilities. This guide emphasizes a self-validating system of protocols, grounded in authoritative standards, to generate a preliminary but thorough safety profile of this compound, thereby informing subsequent preclinical development decisions.

Introduction: The Imperative for a Phased Toxicity Assessment

The development of any new chemical entity, such as this compound, necessitates a rigorous and early assessment of its safety profile. A phased and methodologically sound toxicity screening is not merely a regulatory formality but a critical step in de-risking a compound for further development. The absence of extensive public toxicological data on this compound mandates a from-first-principles approach. The Globally Harmonized System (GHS) classification for this compound indicates it is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage, underscoring the need for careful handling and thorough investigation[1].

This guide proposes a strategic workflow that prioritizes resource efficiency and scientific rigor. By initiating the screening process with computational (in silico) methods, we can forecast potential liabilities and intelligently design subsequent, more resource-intensive in vitro experiments. This tiered approach ensures that by the time we engage in cell-based assays, we are not just collecting data, but actively testing hypotheses generated from predictive models.

The core philosophy of this guide is to build a foundational understanding of the compound's interaction with biological systems, focusing on key toxicological endpoints:

-

General Cytotoxicity: The foundational assessment of cell death.

-

Genotoxicity: The potential to damage genetic material, a critical indicator of carcinogenic or mutagenic risk.

-

Hepatotoxicity: The propensity to cause liver damage, a primary reason for drug failure[2][3].

-

Cardiotoxicity: The risk of adverse effects on the heart, specifically focusing on the hERG channel, a critical gatekeeper of cardiac repolarization[4][5].

This document will provide not just the "how" but the "why" for each step, empowering research teams to execute a comprehensive initial toxicity screen of this compound.

Tier 1: In Silico Toxicity Prediction

Before committing to wet lab resources, a thorough in silico assessment is indispensable. Computational toxicology leverages the chemical structure of this compound to predict its toxicological properties using established models[6][7]. This step provides a rapid, cost-effective initial hazard identification.

Rationale for In Silico First Approach

The primary objective is to use the compound's structure to generate alerts for potential toxicities. This is achieved primarily through Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural features with known toxicological endpoints[6][7]. For this compound, we will be looking for structural alerts related to mutagenicity, carcinogenicity, and organ-specific toxicities. This predictive profiling allows for a more targeted design of the subsequent in vitro testing battery.

Recommended In Silico Workflow

The following workflow is recommended for a comprehensive in silico evaluation:

References

- 1. This compound | C6H9NS | CID 12258737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 3. In vitro evaluation of potential hepatotoxicity induced by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 6. pozescaf.com [pozescaf.com]

- 7. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of 2-(3-Thienyl)ethanamine Derivatives

Introduction: The Strategic Value of 2-(3-Thienyl)ethanamine in Drug Discovery